4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. The reaction is usually carried out in the presence of dehydrating agents like phosphorus oxychloride or thionyl chloride.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and a suitable nucleophile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: A compound with a similar phenyl and ethoxyphenyl substitution pattern.
Uniqueness
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-11-6-5-10-16(17)22-18(25)12-7-13-19-23-20(24-27-19)14-8-3-4-9-15(14)21/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVICWBDQZZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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